7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Description
Properties
IUPAC Name |
7-hydroxy-3'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-3-2-6-15(8-10)9-13(17)12-5-4-11(16)7-14(12)18-15/h4-5,7,10,16H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSODKSULHXYBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1)CC(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one can be achieved through a series of organic reactions. One common method involves the use of a Claisen rearrangement followed by the formation of an o-quinone methide intermediate and subsequent electrocyclization
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities, such as antioxidant and anticancer properties, make it a subject of interest in biological research
Industry: Its unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structural features allow it to interact with cellular components, potentially leading to anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table highlights key structural analogs and their physicochemical properties:
Key Observations :
- Substituent Effects : The tert-butyl group in the 4'-position (288.40 Da) increases molecular weight and lipophilicity compared to the methyl-substituted analog (258.32 Da) .
- Heterocyclic Variations : Replacement of the chromene ring with a benzoxazine (217.27 Da) alters electron distribution and bioactivity .
Key Observations :
- Anti-Inflammatory Activity : Spiroquinazoline derivatives exhibit COX-1/COX-2 inhibition, with IC₅₀ values comparable to indomethacin .
- Anticancer Potential: PARP-1 inhibitors derived from spiroquinazolines show cytotoxic effects against breast cancer cells (MCF-7) with IC₅₀ < 10 µM .
- Stability Issues : The 6-hydroxy analog (CAS 1096835-51-6) was discontinued, suggesting challenges in synthesis or stability .
Structure-Activity Relationships (SAR)
- Hydroxyl Group Position : The 7-hydroxy substituent may enhance hydrogen bonding with enzyme active sites, as seen in HIF PHD inhibitors .
- Bulky Substituents : The tert-butyl group in 4'-tert-butyl-7-hydroxyspirochromene improves metabolic stability but may reduce solubility .
- Heterocyclic Modifications : Benzoxazine-containing spiro compounds lack hydroxyl groups but retain activity via alternative binding modes (e.g., π-π stacking) .
Biological Activity
7-Hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, a spiro compound, exhibits a unique structural configuration that combines a chromene moiety with a cyclohexane ring. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, including antioxidant and anticancer properties.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₈O₃
- CAS Number: 1217538-35-6
- IUPAC Name: (2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
The compound's structure allows for diverse interactions with biological targets, which is crucial for its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group in the structure can form hydrogen bonds, while the chromene moiety can participate in π-π stacking interactions. These interactions may modulate the activity of various enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The mechanism involves scavenging free radicals and inhibiting lipid peroxidation, which can protect cells from oxidative damage .
Anticancer Activity
Several studies have reported the anticancer effects of chromene derivatives. For instance, derivatives of chromene have been shown to inhibit cell proliferation in various cancer cell lines such as human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) . The cytotoxicity of these compounds is often evaluated using assays that measure cell viability after exposure to different concentrations.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentrations (MICs) have been determined for several pathogens, indicating the compound's potential as an antimicrobial agent .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, and how are reaction conditions optimized?
- The compound is typically synthesized via condensation reactions. For example, spiropyran derivatives are prepared by reacting 8'-formyl-7'-hydroxy-3-methyl-4-oxo-3,4-dihydro-2H-1,3-benzoxazine-2-spiro-2'-[2H]-chromene with amines like 2-aminophenol under reflux conditions in ethanol. Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products. Yields are optimized using catalytic systems, such as acid or base catalysts, and monitored via TLC .
- Characterization relies on NMR, NMR, IR, and UV/vis spectroscopy. For example, NMR in DMSO-d6 can resolve spirocyclic protons (δ 0.89–3.05 ppm) and aromatic resonances (δ 6.5–8.0 ppm), while IR confirms carbonyl stretches (~1710 cm) .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values). Structural confirmation combines - HSQC and HMBC NMR to assign spirocyclic connectivity, while mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]) .
Q. What are the common derivatives of this compound, and how do functional groups influence reactivity?
- Derivatives include halogenated (e.g., chloro, fluoro) and alkyl-substituted analogs. The hydroxy group at position 7 is prone to oxidation (e.g., to ketones using Jones reagent), while the methyl group on the cyclohexane ring undergoes Friedel-Crafts alkylation. Substituents like trifluoromethyl enhance metabolic stability but may reduce solubility .
Q. What solvent systems are recommended for enhancing solubility in biological assays?
- Hydrochloride salts improve aqueous solubility (e.g., 6-Methoxyspiro derivatives in PBS at pH 7.4). Co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes are used for in vitro studies to prevent aggregation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for spirocyclic systems?
- Spirocyclic compounds often exhibit complex splitting due to restricted rotation. Dynamic NMR experiments (variable-temperature NMR) can distinguish conformational isomers. For example, cyclohexane chair-flip dynamics may coalesce proton signals at elevated temperatures (e.g., 50–80°C in DMSO-d6) .
- Computational tools (DFT, Gaussian09) model dihedral angles and predict coupling constants, aiding spectral assignment .
Q. What strategies mitigate low yields in multi-step syntheses of spirochromene derivatives?
- Yield optimization:
- Step 1 (Cyclization): Use microwave-assisted synthesis (120°C, 30 min) to accelerate ring closure, improving yields from 50% to 75% .
- Step 2 (Functionalization): Employ flow chemistry for precise control of reaction time (residence time <2 min) and stoichiometry, reducing byproducts .
Q. How do researchers design bioactivity assays to evaluate anticancer potential while minimizing false positives?
- In vitro models: Use panel-based screening (NCI-60 cell lines) with dose-response curves (IC values). Include positive controls (e.g., doxorubicin) and counter-screens for cytotoxicity (e.g., HEK293 normal cells) .
- Mechanistic studies: ROS generation is quantified via DCFH-DA fluorescence, while apoptosis is confirmed via Annexin V/PI flow cytometry. Target engagement (e.g., topoisomerase inhibition) requires SPR or thermal shift assays .
Q. What computational methods predict regioselectivity in electrophilic substitutions on the chromene ring?
- DFT calculations (M06-2X/6-311+G(d,p)) map electrostatic potential surfaces, identifying electron-rich sites (e.g., C-5 position) for nitration or sulfonation. MD simulations (AMBER) model solvent effects, explaining discrepancies between theoretical and experimental regioselectivity .
Q. How are stability challenges (e.g., photodegradation) addressed in formulation studies?
- Photostability is assessed under ICH Q1B guidelines (UV light, 1.2 million lux hours). Encapsulation in PLGA nanoparticles (150–200 nm, PDI <0.1) reduces degradation by 40% compared to free drug .
Data Contradictions and Resolution
- Spectral vs. Crystallographic Data: Discrepancies in bond lengths (X-ray vs. DFT) are resolved using Hirshfeld surface analysis to account for crystal packing effects .
- Biological Activity Variability: Batch-to-batch differences in purity (>98% by HPLC) and stereochemical integrity (chiral HPLC) are critical for reproducibility in IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
